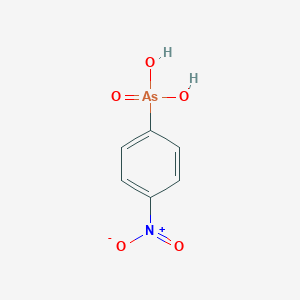

2,1,3-Benzothiadiazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

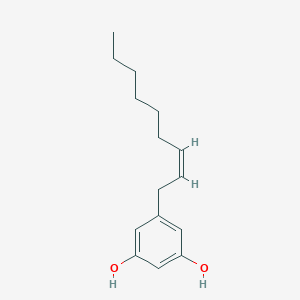

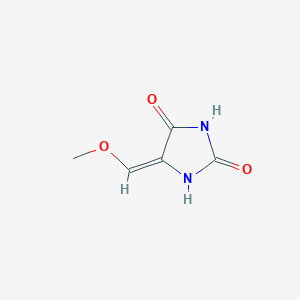

2,1,3-Benzothiadiazole-4-carbonyl chloride is a chemical compound that serves as a core structure for various derivatives with applications in coordination chemistry, crystal engineering, and light technology. It is a photoluminescent compound that has been extensively studied due to its potential in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives can be achieved through various methods. For instance, 2-Aminobenzothiazole can react with trichloromethanesulfenyl chloride to yield derivatives of the 3H-1,2,4-thiadiazolo[3,4-b]benzothiazole ring system . Additionally, a metal-free synthesis approach has been developed for the synthesis of 1,3,5-triazines or 1,2,4-thiadiazoles from benzyl chlorides and benzylamines mediated by elemental sulfur . Another method involves the synthesis of benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole from benzo[1,2-c:3,4-c'] - bis [1,2,5] thiadiazole .

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole derivatives has been elucidated using single-crystal X-ray diffraction, UV-Vis and IR spectroscopy, and DFT and QTAIM calculations. For example, the structure of a Zn complex with 2,1,3-benzothiadiazole ligands was confirmed, revealing a novel type of coordination to the metal center . The molecular structure of these compounds is crucial for their function in various applications, including their photoluminescent properties .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives undergo various chemical reactions that are essential for their applications. For instance, the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate leads to novel complexes that emit fluorescence in solution at room temperature . The reactivity of these compounds allows for the formation of complexes with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-Benzothiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include photoluminescence, which is a key feature for their use in light technology . The complexes formed by these derivatives can exhibit intense absorption and fluorescence emission in solution, which are important for their applications in organic electronics . Additionally, the solubility and stability of these compounds in various solvents can be studied using techniques like 1H NMR .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, including derivatives of 2,1,3-Benzothiadiazole-4-carbonyl chloride, have shown novel applications in metal coordination chemistry and crystal engineering. These compounds can form complexes with metals like ZnCl2, showcasing unique coordination to metal centers through amino groups. This novel coordination type reveals potential for creating complex structures with designed properties for various applications. Furthermore, these complexes exhibit interesting properties for crystal engineering, providing new prospects for designing organic solids with tailored photophysical properties (Bashirov et al., 2014).

Optoelectronic Materials

Derivatives of 2,1,3-Benzothiadiazole-4-carbonyl chloride are pivotal in creating efficient luminescent materials, crucial for optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and photovoltaic cells. The compound's ability to form various complexes that exhibit photoluminescent properties at room temperature underscores its versatility and importance in developing new optoelectronic materials. These complexes have been characterized for their photophysical properties, highlighting their potential in light technology applications (Mancilha et al., 2011).

Molecular Organic Electronics

2,1,3-Benzothiadiazole and its derivatives, including those synthesized from 2,1,3-Benzothiadiazole-4-carbonyl chloride, play a critical role in the chemistry of photoluminescent compounds applicable for molecular organic electronics. Their incorporation into the design of organic electronic devices is driven by their electron-withdrawing properties, which enhance the electronic features of these materials. These compounds are integral to the development of organic light-emitting diodes, solar cells, and other technologies, demonstrating the core's versatility and utility in advancing organic electronics (Neto et al., 2013).

Electrocatalytic Applications

The electrocatalytic properties of 2,1,3-benzothiadiazole derivatives have been explored for hydrogen production, showcasing the compound's utility beyond structural and electronic applications. A specific example includes the use of a small organic molecule based on benzothiadiazole for electrocatalytic hydrogen evolution, demonstrating significant Faradaic efficiency in the presence of certain acids. This highlights the potential of 2,1,3-Benzothiadiazole derivatives in catalysis and renewable energy technologies (Axelsson et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-carbonyl chloride | |

CAS RN |

148563-33-1 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.